

isoform-specific functions of S6K1 and S6K2

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Isoform-Specific Functions of S6K1 and S6K2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ribosomal S6 kinases (S6K1 and S6K2) are critical serine/threonine kinases that function as downstream effectors of the mTORC1 signaling pathway, a central regulator of cell growth, metabolism, and proliferation. For many years, the high degree of homology between S6K1 and S6K2, particularly within their kinase domains, led to the assumption that their functions were largely redundant. However, accumulating evidence now clearly indicates that these isoforms possess distinct structural features, are subject to differential regulation, and execute specific, and sometimes opposing, biological functions. S6K1 is more prominently associated with the regulation of cell size, proliferation, and metabolic feedback, whereas S6K2 plays a more significant role in promoting cell survival and regulating apoptosis. These distinctions have profound implications for understanding disease pathology, particularly in oncology, and for the development of targeted therapeutics. This guide provides a detailed examination of the isoform-specific roles of S6K1 and S6K2, summarizing key structural differences, regulatory mechanisms, functional outputs, and the experimental methodologies used to elucidate them.

Structural, and Subcellular Localization Differences

S6K1 and S6K2 are encoded by separate genes, RPS6KB1 (chromosome 17) and RPS6KB2 (chromosome 11), respectively.[1] Both genes produce two main protein isoforms via alternative translation start sites. These structural variations are fundamental to their differential subcellular localization and binding partners, which in turn dictate their unique functions.



- S6K1 Isoforms (p85/p70): The longer p85 isoform contains an N-terminal extension with a nuclear localization signal (NLS), directing it to the nucleus.[2][3] The shorter, more abundant p70 isoform lacks this NLS and is predominantly found in the cytoplasm.[2][3]
- S6K2 Isoforms (p56/p54): In contrast to S6K1, both S6K2 isoforms contain a functional NLS in their C-terminal region, leading to a predominantly nuclear localization in quiescent cells.
 [1][3][4]

Beyond localization signals, other domains contribute to their functional specificity. S6K1 possesses a C-terminal PDZ-binding domain that facilitates its interaction with the actin cytoskeleton, whereas S6K2 has a C-terminal proline-rich domain, which may promote interactions with proteins containing SH3 domains.[1][4][5]

Feature	S6K1	S6K2	Reference
Gene	RPS6KB1 (Chromosome 17q23)	RPS6KB2 (Chromosome 11q13)	[1]
Main Isoforms	p85 (nuclear), p70 (cytoplasmic)	p56, p54 (predominantly nuclear)	[2][3]
Nuclear Localization	N-terminal NLS on p85 isoform	C-terminal NLS on both isoforms	[1][3][4]
C-Terminal Domain	PDZ-binding domain (actin interaction)	Proline-rich domain (SH3 interaction)	[1][4][5]

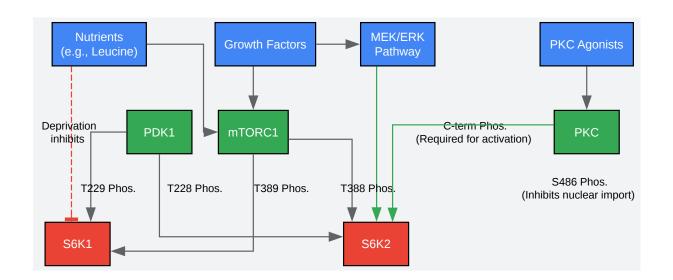
Differential Upstream Regulation

While both kinases are canonically activated downstream of mTORC1 and PDK1, their responses to various upstream signals and post-translational modifications are distinct.[1][6] This differential regulation allows for fine-tuned, context-dependent control of their activities.

• Nutrient Sensing: S6K1 activity is sensitive to amino acid availability; for instance, leucine deprivation leads to its dephosphorylation and inactivation.[1][7][8] S6K2 activity is largely unaffected by this stimulus, suggesting it is regulated by a distinct pool of mTORC1.[1][7][8]



- MAPK Pathway Input: The activation of S6K2 is more critically dependent on prior phosphorylation of its C-terminal autoinhibitory domain by the MAPK/ERK pathway.[1][3]
 This makes S6K2 less sensitive to the mTORC1 inhibitor rapamycin in cells with high basal MEK/ERK activity.[1]
- PKC-Mediated Regulation: Protein Kinase C (PKC) can phosphorylate S6K2 at a serine residue (S486) located within its C-terminal NLS.[7][9] This phosphorylation event does not alter its kinase activity but impairs the function of the NLS, leading to the cytoplasmic retention of S6K2 upon PKC activation.[8][9] S6K1 localization is not modulated by this mechanism.[8]
- Post-Translational Modifications: Both kinases are regulated by ubiquitination and acetylation. However, the specific E3 ubiquitin ligase for S6K2 remains unknown, and its deacetylation appears to be entirely dependent on HDACs, unlike S6K1, which is also targeted by sirtuins.[1][7][8]



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Caption: Differential upstream signaling pathways regulating S6K1 and S6K2 activation.



Regulatory Input	Effect on S6K1	Effect on S6K2	Reference
Leucine Deprivation	Inhibits activity	No effect	[1][7][8]
MEK/ERK Signaling	Minor role in activation	Critical for C-terminal phosphorylation and subsequent activation	[1][3]
PKC Activation	No direct effect on localization	Phosphorylates C- terminal NLS, causing cytoplasmic retention	[7][8][9]
Rapamycin Sensitivity	Generally sensitive	Can be resistant in the context of high MEK/ERK signaling	[1]

Isoform-Specific Cellular Functions

The structural and regulatory distinctions between S6K1 and S6K2 culminate in divergent downstream functions. A primary theme is the role of S6K1 in controlling cell growth and proliferation, while S6K2 is more intimately linked to cell survival and apoptosis.

- Cell Size and Proliferation: S6K1 is a key driver of cell size. S6K1 knockout mice are significantly smaller than their wild-type counterparts.[4][6][10][11] In contrast, S6K2 knockout mice display no obvious size phenotype.[4][6] This suggests S6K1 is the primary isoform regulating organismal and cellular growth. In cancer, S6K1 is more strongly associated with promoting cell proliferation and metastasis.[1]
- Apoptosis and Survival: The isoforms play opposing roles in the regulation of apoptosis.
 Knockdown of S6K1 can lead to a compensatory activation of Akt, a pro-survival kinase, thereby inhibiting cell death.[1] Conversely, knockdown of S6K2 decreases Akt activation and promotes apoptosis, in part by regulating the levels of anti-apoptotic proteins like Mcl-1 and Bcl-xL.[1] This positions S6K2 as a critical cell survival kinase.
- Metabolism and Feedback Signaling: S6K1 is a primary mediator of the negative feedback loop to the insulin/PI3K pathway through the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS1).[1][8] This action can contribute to insulin resistance. S6K2 does not appear to participate in this feedback mechanism and may even promote Akt signaling.[5]

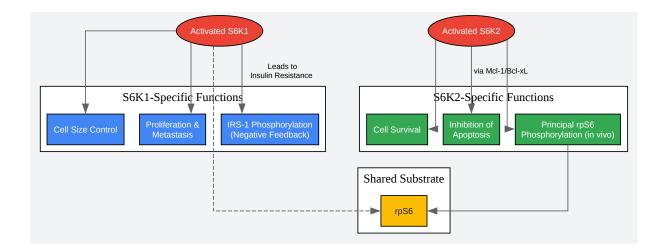




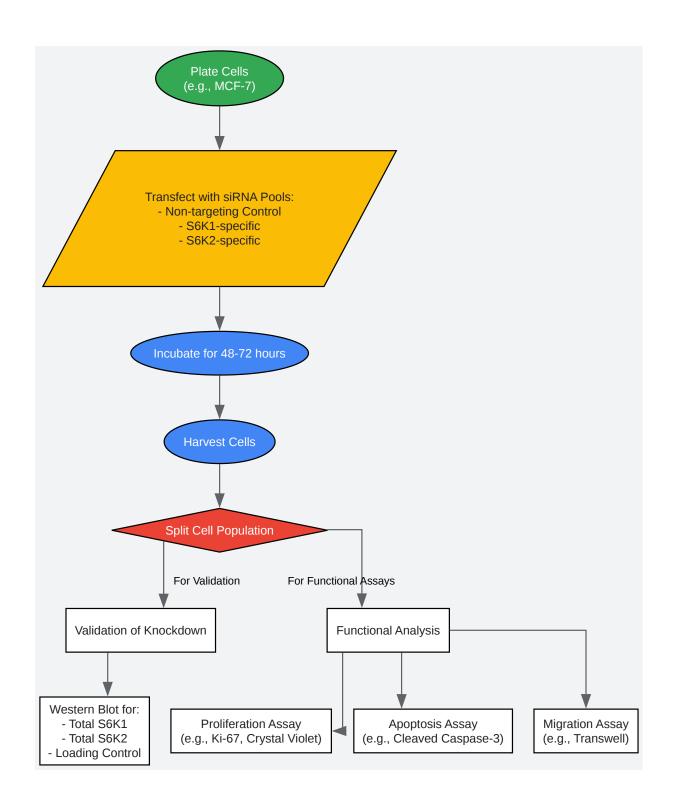


• Substrate Specificity: Although both kinases phosphorylate the ribosomal protein S6 (rpS6), studies in knockout mice suggest that S6K2 is the principal kinase for rpS6 in vivo, as S6 phosphorylation is dramatically reduced in S6K2-deficient mice.[4][7] Paradoxically, the phenotype of mice with a non-phosphorylatable rpS6 mutant more closely resembles that of S6K1 knockout mice (small size), indicating a complex interplay and potentially other critical S6K1 substrates that mediate its growth-promoting effects.[4]









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- To cite this document: BenchChem. [isoform-specific functions of S6K1 and S6K2].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12366680#isoform-specific-functions-of-s6k1-and-s6k2]

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